molecular formula C25H22N6O4 B2885422 N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide CAS No. 1207013-08-8

N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide

Cat. No.: B2885422
CAS No.: 1207013-08-8
M. Wt: 470.489
InChI Key: GMIOSZCGKDTLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H22N6O4 and its molecular weight is 470.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated the synthesis and evaluation of various compounds with structures related to the specified chemical, revealing significant antimicrobial potential. For instance, compounds synthesized with pyrazolo and triazolo frameworks have shown antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods (Hassan, 2013). Such compounds can be pivotal in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer Activity

Research into fused pyrimidine derivatives and related compounds has highlighted their potential as Aurora-A kinase inhibitors, with specific derivatives showing cytotoxic activity comparable to that of Doxorubicin against colon tumor cell lines (Shaaban et al., 2011). Moreover, certain triazine derivatives have been identified for their moderate anti-proliferation potential against various cancer cell lines, showcasing the promise of these compounds in anticancer therapy (Bekircan et al., 2005).

Anti-inflammatory Activity

The synthesis of new pyrazole, triazoline, and benzodiazepine derivatives has been reported, with some compounds exhibiting significant anti-inflammatory effects. Notably, a series of pyrazolo[1,5-a]pyrimidine derivatives have been found to possess excellent analgesic activity, indicating their potential as anti-inflammatory agents (Shaaban et al., 2008).

Enzyme Inhibition

Specific derivatives, particularly those related to the pyrazolo and triazolo scaffolds, have been identified as potent inhibitors of enzymes such as phosphodiesterase type 4. These findings suggest their utility in developing therapeutic agents for diseases where such enzymes play a critical role (Raboisson et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two key intermediates, namely N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine. The coupling reaction is carried out using standard peptide coupling reagents and conditions to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide.", "Starting Materials": [ "1,3-benzodioxole", "propanoic acid", "thionyl chloride", "ammonia", "4-methoxyaniline", "acetic anhydride", "sodium acetate", "sodium hydroxide", "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "dimethylformamide", "diethyl ether", "methanol", "ethyl acetate" ], "Reaction": [ "1. Synthesis of N-(1,3-benzodioxol-5-ylmethyl)propanamide: Propanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole in the presence of ammonia to form N-(1,3-benzodioxol-5-ylmethyl)propanamide.", "2. Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: 4-Methoxyaniline is reacted with acetic anhydride in the presence of sodium acetate to form 4-methoxyacetanilide. This is then reacted with sodium hydroxide and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "3. Coupling of N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: N-(1,3-benzodioxol-5-ylmethyl)propanamide and 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine are coupled using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide. The resulting product is purified using a combination of diethyl ether, methanol, and ethyl acetate to yield N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide." ] }

CAS No.

1207013-08-8

Molecular Formula

C25H22N6O4

Molecular Weight

470.489

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C25H22N6O4/c1-33-18-5-3-17(4-6-18)19-13-20-25-28-27-23(30(25)10-11-31(20)29-19)8-9-24(32)26-14-16-2-7-21-22(12-16)35-15-34-21/h2-7,10-13H,8-9,14-15H2,1H3,(H,26,32)

InChI Key

GMIOSZCGKDTLFJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.